

# Synthesis of 1,8-Diaminooctane and Its Derivatives: Application Notes and Protocols

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## Compound of Interest

Compound Name: 1,8-Diaminooctane

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This document provides detailed application notes and experimental protocols for the synthesis of **1,8-diaminooctane** and its derivatives. **1,8-Diaminooctane**, also known as octamethylenediamine, is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) due to its versatile bifunctional nature, featuring two reactive primary amine groups.<sup>[1][2]</sup> Its incorporation into complex molecular structures is achieved through reactions such as acylation, alkylation, and condensation.<sup>[1]</sup>

## Synthesis of 1,8-Diaminooctane

Several synthetic routes for the preparation of **1,8-diaminooctane** have been established, starting from various precursors. Below are detailed protocols for three common methods.

### Method 1: Catalytic Hydrogenation of 1,6-Dicyanohexane

This widely used industrial method involves the reduction of 1,6-dicyanohexane in the presence of a nickel catalyst.

Experimental Protocol:

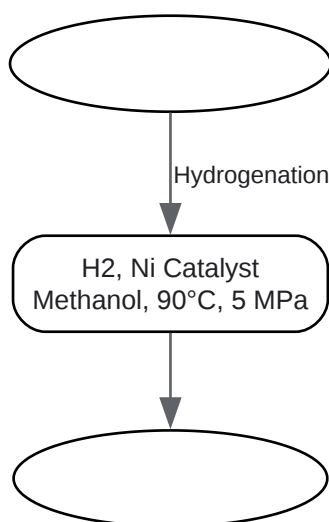
- **Apparatus Setup:** Assemble a 500 mL autoclave equipped with a thermocouple thermometer, a stirrer, a pressure gauge, and a hydrogen purge line.<sup>[3]</sup>

- Reaction Mixture: To the autoclave, add 175 g of 1,6-dicyanohexane, 86.0 g of methanol, 2.0 g of a 28% sodium methacrylate-methanol solution, and 10.5 g of a nickel catalyst.[3]
- Hydrogenation: Purge the autoclave with hydrogen and then pressurize to 5 MPa.[3]
- Reaction Conditions: Increase the internal temperature to 90°C over approximately 1 hour. Hydrogen consumption will be observed starting at around 70°C. Maintain the reaction at 90°C for about 6 hours, or until hydrogen consumption ceases. Continue the reaction for an additional 2 hours to ensure completion.[3]
- Work-up and Isolation: Cool the reactor to room temperature and depressurize. Filter the reaction mixture to remove the catalyst and wash the filtrate with 100 g of methanol. The resulting solution contains **1,8-diaminooctane**. [3]

## Quantitative Data:

Parameter	Value	Reference
Starting Material	1,6-Dicyanohexane	[3]
Catalyst	Nickel-based	[3]
Solvent	Methanol	[3]
Pressure	5 MPa	[3]
Temperature	90°C	[3]
Reaction Time	~8 hours	[3]
Purity (by GC)	94.3%	[3]
Yield	96.7%	[3]

## Synthetic Workflow:



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Caption: Catalytic hydrogenation of 1,6-dicyanohexane.

## Method 2: Amination of 1,8-Octanediol

This protocol describes the conversion of 1,8-octanediol to **1,8-diaminooctane** using ammonia and a ruthenium catalyst.

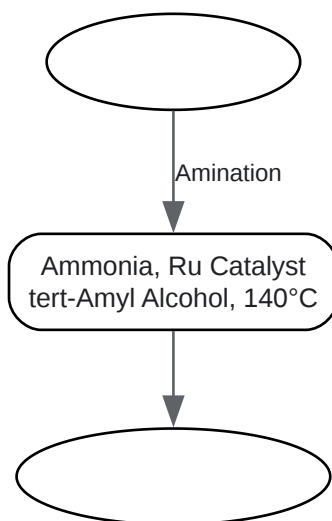
Experimental Protocol:

- Apparatus Setup: Use an autoclave equipped with a stirrer, heating, and a temperature measuring facility.
- Reaction Mixture: Under a protective gas, dissolve 10.0 mmol of 1,8-octanediol and 0.25 mol % of carbonylchloro[4,5-bis(diisopropylphosphinomethyl)acridine]hydridoruthenium(II) in 25 mL of tert-amyl alcohol.[3]
- Ammonia Addition: Transfer the solution to the autoclave and introduce 6 mL of liquid ammonia using a spindle press.[3]
- Reaction Conditions: Close the autoclave and stir the contents at 140°C for 48 hours. The internal pressure will increase from approximately 22 to 40 bar.[3]
- Work-up and Isolation: After cooling, filter the reactor contents through kieselguhr. Evaporate the filtrate to dryness and purify the residue by bulb-to-bulb distillation.[3]

## Quantitative Data:

Parameter	Value	Reference
Starting Material	1,8-Octanediol	[3]
Catalyst	Ruthenium-based	[3]
Reagent	Ammonia	[3]
Solvent	tert-Amyl alcohol	[3]
Temperature	140°C	[3]
Reaction Time	48 hours	[3]
Conversion	>99%	[3]
Yield	78%	[3]

## Synthetic Workflow:

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Caption: Amination of 1,8-octanediol.

## Method 3: From Sebacic Acid via Hofmann Rearrangement

This multi-step synthesis starts with the conversion of sebacic acid to decanediamide, followed by a Hofmann rearrangement and subsequent hydrolysis.<sup>[4]</sup>

### Experimental Protocol:

- Synthesis of Decanediamide: React sebacic acid with urea to synthesize decanediamide.<sup>[4]</sup>
- Hofmann Rearrangement: In an anhydrous alcohol solution, react the decanediamide with a sodium alkoxide in the presence of a halogen (e.g., bromine) to yield a **1,8-diaminooctane** precursor (a urethane derivative).<sup>[4]</sup>
- Hydrolysis: Hydrolyze the intermediate in a 95% ethanol solution containing sodium hydroxide with refluxing for 24 hours under a nitrogen atmosphere.<sup>[4]</sup>
- Isolation and Purification: After cooling, filter the reaction mixture. Evaporate the solvent from the filtrate and combine the solids. Extract the combined solids with toluene and filter to remove insoluble impurities. Evaporate the toluene to obtain the crude product. Further purification can be achieved by dissolving the crude product in toluene, bubbling HCl gas to precipitate the hydrochloride salt, filtering, and then treating the salt with excess NaOH solution to liberate the free base.<sup>[4]</sup>

### Quantitative Data:

Parameter	Value	Reference
Starting Material	Sebacic Acid	<sup>[4]</sup>
Key Intermediate	Decanediamide	<sup>[4]</sup>
Rearrangement	Hofmann	<sup>[4]</sup>
Hydrolysis Conditions	NaOH, 95% Ethanol, Reflux	<sup>[4]</sup>
Overall Yield	83%	<sup>[4]</sup>

### Synthetic Pathway:



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Caption: Synthesis from sebacic acid.

## Synthesis of 1,8-Diaminooctane Derivatives

The primary amine groups of **1,8-diaminooctane** are readily functionalized to produce a wide range of derivatives with applications in medicinal chemistry and materials science.

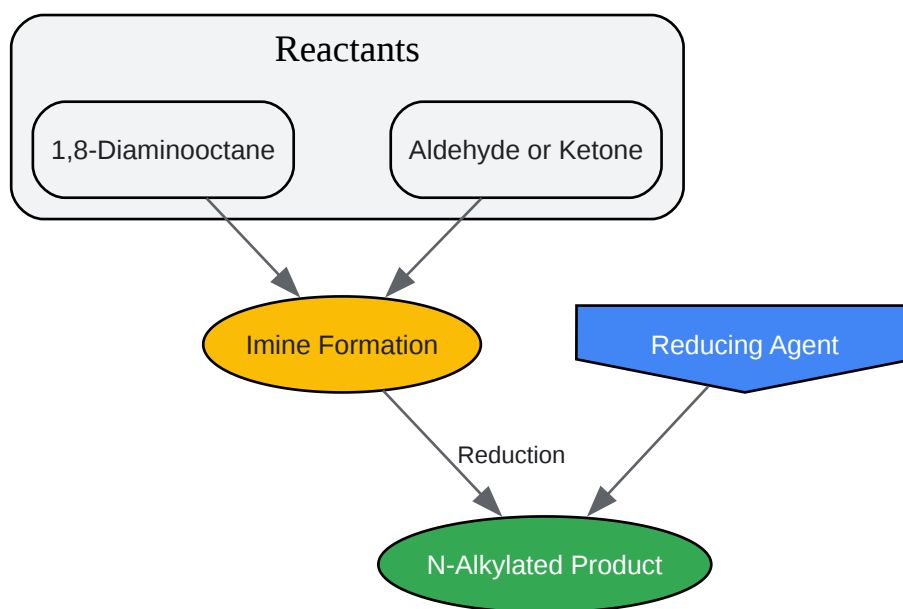
### N-Alkylation via Reductive Amination

Reductive amination is a versatile method for forming secondary and tertiary amines by reacting a primary or secondary amine with a carbonyl compound in the presence of a reducing agent.<sup>[5]</sup>

General Protocol for Mono- or Di-N-Alkylation:

- **Imine Formation:** Dissolve **1,8-diaminooctane** and one or two equivalents of an aldehyde or ketone in a suitable solvent (e.g., methanol, dichloroethane).
- **Reduction:** Add a reducing agent, such as sodium borohydride ( $\text{NaBH}_4$ ) or sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ), to the reaction mixture. Sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) is also commonly used due to its selectivity for the protonated imine intermediate.<sup>[5]</sup>
- **Reaction Conditions:** Stir the reaction at room temperature until the reaction is complete, as monitored by TLC or GC-MS.
- **Work-up:** Quench the reaction with water or a mild acid. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by chromatography or crystallization.

Logical Workflow:



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Caption: Reductive amination workflow.

## Synthesis of Bis(amidine) Derivatives

Bis(amidine) derivatives of **1,8-diaminooctane** have shown potential as anti-inflammatory and anticancer agents.[6] They can be synthesized by the condensation of **1,8-diaminooctane** with cyanopyridine or cyanopyrazine derivatives.

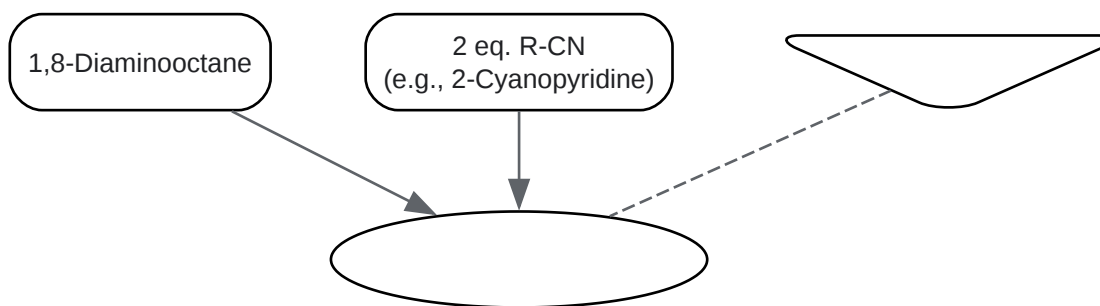
Experimental Protocol:

- **Reaction Setup:** In a reaction vessel, combine **1,8-diaminooctane** with two equivalents of a cyanopyridine or cyanopyrazine derivative.
  - **Catalyst and Solvent:** Use sodium methoxide as a catalyst and an appropriate solvent.
  - **Reaction Conditions:** The reaction is typically carried out with heating to drive the condensation.
  - **Isolation and Characterization:** After the reaction is complete, the product is isolated and purified. Characterization is performed using spectroscopic methods and elemental analysis.
- [6]

## Quantitative Data:

Parameter	Value	Reference
Starting Materials	1,8-Diaminooctane, Cyanopyridines/pyrazines	[6]
Catalyst	Sodium Methoxide	[6]
Product Class	Bis(amidine) derivatives	[6]
Yield	Good	[6]

## General Reaction Scheme:



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Caption: Synthesis of bis(amidine) derivatives.

## Synthesis of Bis-Functionalized Phosphonate Esters

Phosphonate ester derivatives of **1,8-diaminooctane** can be prepared efficiently using a solvent-free Kabachnik-Fields reaction.[7]

## Experimental Protocol:

- Reaction Mixture: Combine **1,8-diaminooctane**, an aldehyde, and a dialkyl phosphite in the appropriate stoichiometric ratios.
- Reaction Conditions: Heat the solvent-free mixture at a moderately elevated temperature. The optimal temperature depends on the specific reactants used.[7]

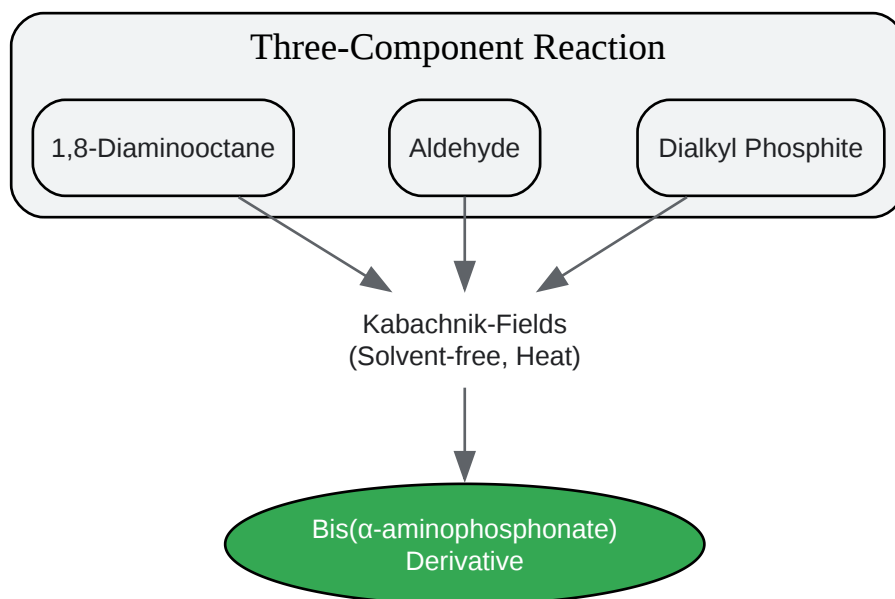


- Work-up and Purification: The product can be purified by appropriate methods such as chromatography or crystallization.

Quantitative Data:

Parameter	Value	Reference
Reaction Type	Kabachnik-Fields	[7]
Conditions	Solvent-free, elevated temperature	[7]
Product Class	$\alpha$ -Aminophosphonates	[7]
Yield	Satisfactory	[7]

Reaction Pathway:



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Caption: Kabachnik-Fields reaction pathway.

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